

Technical Guide: Sulfo-Cy7 Carboxylic Acid

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Compound of Interest

Compound Name: *Sulfo-Cy7 carboxylic acid*

Cat. No.: *B12386304*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Sulfo-Cy7 carboxylic acid**, a near-infrared (NIR) fluorescent dye. It is designed to assist researchers, scientists, and drug development professionals in utilizing this versatile molecule for bioconjugation and imaging applications.

Core Concepts

Sulfo-Cy7 carboxylic acid is a water-soluble, near-infrared fluorescent dye.^{[1][2][3]} Its key features include high hydrophilicity due to the presence of sulfo groups, a high molar extinction coefficient, and improved quantum yield in the NIR spectrum.^{[1][2][3]} These characteristics make it an excellent candidate for a variety of applications in biological research, particularly for in vivo imaging where deep tissue penetration and low background autofluorescence are crucial.^[4]

The presence of a carboxylic acid group allows for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides through the formation of a stable amide bond. This process is typically mediated by carbodiimide chemistry.

Chemical and Physical Properties

Sulfo-Cy7 carboxylic acid is most accurately identified by the following Chemical Abstracts Service (CAS) numbers:

- CAS Number: 2104632-29-1 (as inner salt)^{[1][2][3][5]}

- CAS Number: 2104632-30-4 (as sodium salt)[1][3][5]

Another CAS number, 1251915-04-4, is also associated with a **Sulfo-Cy7 carboxylic acid** structure. Researchers should verify the specific form of the dye with their supplier.

Quantitative Data

The photophysical and chemical properties of **Sulfo-Cy7 carboxylic acid** are summarized in the table below. This data is essential for designing and executing experiments involving fluorescence detection and bioconjugation.

Property	Value	Source
CAS Number (Inner Salt)	2104632-29-1	[1][2][3][5]
Molecular Formula	C37H43N2KO8S2	[6][7]
Molecular Weight	746.97 g/mol	[3]
Excitation Maximum (λ_{ex})	~750 nm	[4][6]
Emission Maximum (λ_{em})	~773 nm	[4][6]
Molar Extinction Coefficient (ϵ)	~240,600 L·mol ⁻¹ ·cm ⁻¹	[6]
Solubility	Soluble in water, DMF, and DMSO.	[1][6]
Storage Conditions	Store at -20°C in the dark, desiccated.	[1]

Experimental Protocols

The primary application of **Sulfo-Cy7 carboxylic acid** is its covalent attachment to biomolecules. The following is a detailed, generalized protocol for the conjugation of **Sulfo-Cy7 carboxylic acid** to a protein containing primary amines using a two-step carbodiimide reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

Materials

- **Sulfo-Cy7 carboxylic acid**
- Protein or other amine-containing biomolecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Desalting column or dialysis cassette for purification

Procedure

Step 1: Activation of **Sulfo-Cy7 Carboxylic Acid**

- Dissolve **Sulfo-Cy7 carboxylic acid** in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).
- Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
- Add a molar excess of EDC and Sulfo-NHS to the **Sulfo-Cy7 carboxylic acid** solution. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS relative to the dye.
- Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This reaction forms a more stable Sulfo-NHS ester intermediate.

Step 2: Conjugation to the Biomolecule

- Dissolve the amine-containing biomolecule in the Coupling Buffer. The optimal pH for the reaction with primary amines is between 7.2 and 7.5.

- Add the activated Sulfo-Cy7 Sulfo-NHS ester solution to the biomolecule solution. The molar ratio of dye to biomolecule should be optimized for the specific application to achieve the desired degree of labeling.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

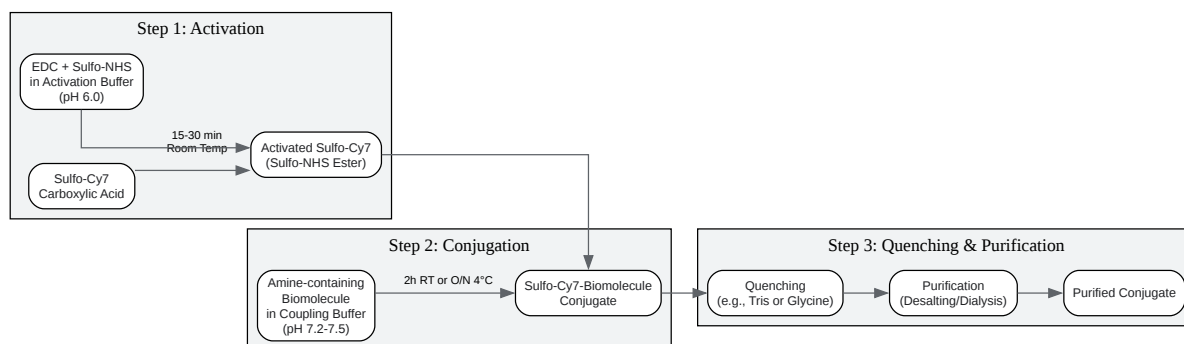
Step 3: Quenching and Purification

- Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This step deactivates any unreacted Sulfo-NHS esters.
- Purify the Sulfo-Cy7-biomolecule conjugate from excess dye and reaction byproducts. This is typically achieved using a desalting column, size-exclusion chromatography, or dialysis against an appropriate buffer (e.g., PBS).
- Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the Sulfo-Cy7 dye).

Visualizations

Bioconjugation Workflow

The following diagram illustrates the key steps in the two-step EDC/Sulfo-NHS conjugation of **Sulfo-Cy7 carboxylic acid** to a biomolecule.

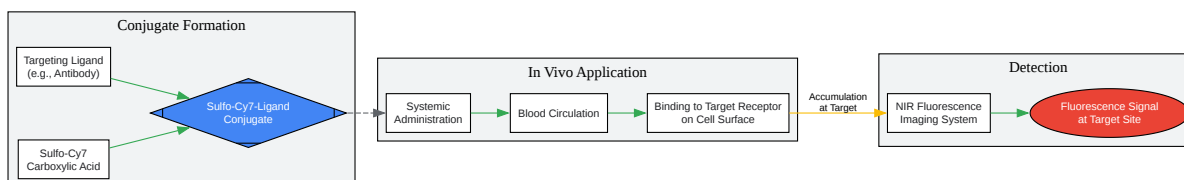


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Caption: Workflow for EDC/Sulfo-NHS mediated bioconjugation.

Application in Targeted Imaging

Sulfo-Cy7 carboxylic acid, when conjugated to a targeting ligand (e.g., an antibody or peptide), can be used for targeted near-infrared fluorescence imaging. This approach is valuable in preclinical research for visualizing specific cell populations or tissues in vivo.



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